Ptp1B-IN-21
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Overview
Description
Ptp1B-IN-21 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and has potential therapeutic applications in treating type 2 diabetes mellitus and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ptp1B-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and reaction time, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ptp1B-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure selective reactions .
Major Products
The major products formed from these reactions are typically intermediates that are further modified to achieve the final compound, this compound. These intermediates often contain functional groups that enhance the inhibitory activity of the final compound .
Scientific Research Applications
Ptp1B-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PTP1B and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology studies to investigate the role of PTP1B in insulin signaling and other metabolic pathways.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus, obesity, and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting PTP1B and other related enzymes
Mechanism of Action
Ptp1B-IN-21 exerts its effects by binding to the active site of PTP1B, thereby inhibiting its enzymatic activity. This inhibition prevents the dephosphorylation of key tyrosine residues on the insulin receptor, enhancing insulin signaling and improving glucose uptake in cells. The molecular targets involved include the insulin receptor and downstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ptp1B-IN-21 include other PTP1B inhibitors such as thiazole-based and thiazolidine-based inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potency .
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting PTP1B. Unlike other inhibitors, it has shown promising results in preclinical studies, demonstrating significant improvements in insulin sensitivity and glucose tolerance .
Properties
Molecular Formula |
C22H22O11 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H22O11/c1-31-8-2-3-9-10(4-8)16(25)11-5-13(12(6-23)18(27)15(11)17(9)26)32-22-21(30)20(29)19(28)14(7-24)33-22/h2-5,14,19-24,27-30H,6-7H2,1H3/t14-,19-,20+,21-,22-/m1/s1 |
InChI Key |
UTMAXIKQMRKLOV-UACIBIBWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Origin of Product |
United States |
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